SALMF-amide 1 -

SALMF-amide 1

Catalog Number: EVT-14229469
CAS Number:
Molecular Formula: C41H60N10O10S
Molecular Weight: 885.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The neuropeptide was identified through genomic and transcriptomic analyses of various echinoderm species, including Asterias rubens and Patiria pectinifera. These studies utilized advanced sequencing technologies to isolate and characterize the precursors of SALMFamides, leading to the identification of specific sequences associated with muscle relaxation activities .

Synthesis Analysis

Methods

The synthesis of SALMF-amide 1 typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid to the resin, followed by deprotection and coupling steps using protected amino acids and coupling reagents such as 1-hydroxybenzotriazole and N,N-diisopropylcarbodiimide .

Technical Details

  • Solid-Phase Peptide Synthesis: This method involves several cycles of deprotection, coupling, and washing. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
  • Purification: The crude peptide is purified by HPLC, which separates compounds based on their hydrophobicity. The purity is typically assessed using analytical HPLC.
Molecular Structure Analysis

Structure

SALMF-amide 1 has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is C41H60N10O10SC_{41}H_{60}N_{10}O_{10}S, with a molecular weight of approximately 885.0 g/mol. The IUPAC name describes its intricate arrangement, highlighting its multiple functional groups and stereochemistry .

Data

  • Molecular Formula: C41H60N10O10SC_{41}H_{60}N_{10}O_{10}S
  • Molecular Weight: 885.0 g/mol
  • InChI Key: GACIWVVFDFGCKF-UHFFFAOYSA-N
Chemical Reactions Analysis

Types of Reactions

SALMF-amide 1 can participate in various chemical reactions:

  • Oxidation: Methionine residues can be oxidized to form methionine sulfoxide.
  • Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol.
  • Substitution: Site-directed mutagenesis can be employed to substitute specific amino acids for functional studies .

Technical Details

  • Common Reagents:
    • Oxidizing agents like hydrogen peroxide.
    • Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Mechanism of Action

SALMF-amide 1 exerts its physiological effects primarily through binding to specific receptors on muscle cells, leading to muscle relaxation. This interaction initiates a cascade of intracellular signaling events that ultimately reduce muscle contraction, demonstrating its role as a muscle relaxant in echinoderms .

Physical and Chemical Properties Analysis

Physical Properties

SALMF-amide 1 is typically found in a solid state at room temperature but can be dissolved in aqueous solutions for biological assays. Its stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

The compound exhibits characteristics typical of peptides, including susceptibility to hydrolysis under certain conditions. It is generally stable under neutral pH but may degrade under extreme acidic or alkaline conditions.

Applications

SALMF-amide 1 has significant applications in various scientific fields:

  • Chemistry: It serves as a model peptide for studying peptide synthesis techniques.
  • Biology: Researchers investigate its role in muscle relaxation mechanisms within echinoderms.
  • Medicine: Potential therapeutic applications include use as a muscle relaxant or in wound healing processes.
  • Industry: It is explored in developing bioactive compounds and peptide-based pharmaceuticals .
Phylogenetic Origins and Evolutionary Significance of SALMFamide Neuropeptides

SALMFamide-1 as a Prototype in Echinoderm Neuropeptide Evolution

SALMFamide-1 (S1; GFNSALMF-NH₂) was the first neuropeptide identified in echinoderms, isolated from the starfish species Asterias rubens and Asterias forbesi. Its discovery originated from cross-reactivity with antibodies to the molluscan FMRFamide neuropeptide, revealing its expression in the starfish radial nerve cord [1] [5]. S1 established the SALMFamide family – defined by the C-terminal structural motif Sx(L/F)xFamide – and provided the first evidence of neuropeptide-mediated signaling in the phylum Echinodermata [1] [2]. Functionally, S1 acts as a muscle relaxant in cardiac stomach, tube foot, and apical muscle preparations, a role conserved across asterozoan and echinozoan classes [1] [5]. Its widespread immunoreactivity in echinoderm nervous systems highlighted its role as a foundational model for studying neuropeptide evolution in deuterostome invertebrates [2] [6].

Table 1: Discovery and Functional Profile of SALMFamide-1

PropertyCharacterizationSignificance
Full StructureGly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH₂ (GFNSALMF-NH₂)First echinoderm neuropeptide sequenced; defines L-type motif
Tissue SourceRadial nerve cords of Asterias rubens and A. forbesi (starfish)Localized to central nervous system
Primary FunctionRelaxation of cardiac stomach, tube foot, and apical muscleEvidence for conserved myoinhibitory role in Echinodermata
Detection MethodAntibody cross-reactivity with FMRFamideRevealed conserved RFamide-like C-terminus in deuterostomes

Gene Duplication and Diversification of SALMFamide Precursors Across Echinoderm Classes

Genomic analyses reveal that SALMFamide-1 derives from L-type precursor genes generated via gene duplication events preceding the radiation of extant echinoderm classes. Key findings include:

  • Two-gene system: Sea urchins (Strongylocentrotus purpuratus; Echinoidea) possess separate genes encoding L-type (SALMFamide-1-like) and F-type precursors. In contrast, starfish (Patiria miniata; Asteroidea) and sea cucumbers (Apostichopus japonicus; Holothuroidea) retain an F-type precursor gene that additionally encodes one or more L-type peptides (e.g., S2 in P. miniata) [1] [3].
  • Crinoid ancestral state: The feather star Antedon mediterranea (Crinoidea) expresses a single precursor with diverse peptides (LxFamide, FxFamide, FxLamide, LxLamide), suggesting this represents the ancestral condition prior to gene duplication in the eleutherozoan lineage (Asterozoa + Echinozoa) [3] [8].
  • Functional diversification: Following duplication, L-type precursors specialized in encoding peptides with the LxFamide motif (e.g., S1), while F-type precursors predominantly encode FxFamide peptides (e.g., sea urchin SpurS1–SpurS7). However, holothurian and asteroid F-type precursors retained ancestral versatility by including both motif types [1] [6].

Table 2: SALMFamide Precursor Types Across Echinoderm Classes

Class (Representative)Precursor TypePeptide Motifs EncodedEvolutionary Inference
Crinoidea (Antedon mediterranea)Single precursor2× LxFamide, 1× FxFamide, 5× FxLamide, 4× LxLamideAncestral state: undiversified gene
Echinoidea (Strongylocentrotus purpuratus)L-type precursor2× LxFamide (e.g., SpurS8, SpurS9)Post-duplication specialization
F-type precursor7× FxFamide (e.g., SpurS1–SpurS7)Loss of L-type peptides in F-precursor
Holothuroidea (Apostichopus japonicus)L-type precursor3× LxFamideConservation of L-precursor specialization
F-type precursor5× FxFamide + 3× LxFamideAncestral F-precursor versatility retained
Asteroidea (Patiria miniata)L-type precursor7× LxFamide (including S1)Expansion of L-type peptides
F-type precursor8× FxFamide + 1× LxFamide (S2-like)Partial retention of ancestral versatility

Comparative Analysis of L-Type vs. F-Type SALMFamide Structural Motifs

SALMFamide-1 exemplifies the L-type structural motif (SxLxFamide), contrasting with F-type peptides (SxFxFamide). This divergence has functional and evolutionary implications:

  • Motif flexibility: The defining C-terminal signature for SALMFamides broadened from SxLxFamide to Sx(L/F)xFamide after discovering F-type peptides (e.g., GYSPFMFamide) in sea cucumbers [1] [5]. This variability reflects adaptive changes in receptor binding domains across lineages.
  • Functional divergence: In starfish, S1 (L-type) and S2 (F-type) both induce muscle relaxation, but S2 exhibits 10-fold higher potency than S1 in Asterias rubens, suggesting motif-dependent receptor affinity differences [5] [9].
  • Cocktail encoding: Precursors generate multiple neuropeptide variants (e.g., 16 in P. miniata), with L-type precursors exclusively encoding S1-like peptides, while F-type precursors in asteroids and holothurians produce "mixed cocktails" (e.g., S2-like L-type peptides alongside F-type peptides) [1] [3].

Table 3: Structural and Functional Features of L-Type vs. F-Type SALMFamides

FeatureL-Type (e.g., SALMFamide-1)F-Type (e.g., SALMFamide-2)
C-Terminal MotifSxLxFamide (e.g., GFNSALMF-NH₂)SxFxFamide (e.g., SGPYSFNSGLTF-NH₂)
Representative PeptidesMagS3 (AYHSALPF-NH₂; starfish)GYSPFMF-NH₂ (sea cucumber)
Precursor SpecificityEncoded only by L-type genesPrimarily encoded by F-type genes
Potency in Muscle AssaysModerate (EC₅₀ ~10⁻⁸ M in A. rubens)High (EC₅₀ ~10⁻⁹ M in A. rubens)
Phylogenetic DistributionAll echinoderm classesAbsent in crinoids; present in Eleutherozoa

Evolutionary Conservation of SALMFamide Signaling in Deuterostomes

SALMFamide-1’s signaling mechanism exhibits deep evolutionary roots within the Deuterostomia:

  • Ambulacrarian conservation: SALMFamides belong to the luqin/RWamide superfamily of bilaterian neuropeptides. While protostomes possess luqin/RFamide or RYamide peptides, echinoderms and hemichordates feature RWamide motifs – suggesting divergence from a common deuterostome-protostome ancestor [7] [9].
  • Receptor cross-reactivity: In starfish (Asterias rubens), SALMFamide-1 activates kisspeptin-type receptors (ArKPR7), revealing an unexpected link to vertebrate kisspeptin systems. This receptor also responds to SALMFamide S2 cocktails, indicating functional overlap in ligand-receptor interactions [9].
  • Developmental conservation: SALMFamide-1 precursor expression in starfish larvae (bipinnaria and brachiolaria stages) localizes to the lateral ganglia (apical organ homolog) and ciliary bands, mirrorning neuropeptidergic circuits in protostome larvae [10]. This underscores a deep conservation of neuropeptide function in larval settlement and locomotion across Bilateria [3] [10].

The persistence of SALMFamide-1-like peptides for >500 million years highlights its role in the functional toolkit of deuterostome neuroendocrine signaling. Its co-option into diverse physiological contexts – from muscle relaxation in adults to larval settlement – exemplifies how gene duplication and motif diversification underpin the evolution of neuropeptide functionality.

Table 4: Key Neuropeptides Related to SALMFamide Signaling

NeuropeptideStructurePhylum/ClassEvolutionary Relationship
SALMFamide-1 (S1)GFNSALMF-NH₂Echinodermata (Asteroidea)Prototype L-type SALMFamide
LyCEPTPHWRPQGRF-NH₂MolluscaProtostomian luqin-type peptide (RFamide)
ArLQEEKTRFPKFMRW-NH₂EchinodermataDeuterostomian luqin-type RWamide
GnRHpQHWSYGLRPG-NH₂ChordataDivergent paralog of SALMFamide receptors

Properties

Product Name

SALMF-amide 1

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

Molecular Formula

C41H60N10O10S

Molecular Weight

885.0 g/mol

InChI

InChI=1S/C41H60N10O10S/c1-23(2)17-29(38(58)47-27(15-16-62-4)37(57)48-28(35(44)55)18-25-11-7-5-8-12-25)49-36(56)24(3)45-41(61)32(22-52)51-40(60)31(20-33(43)53)50-39(59)30(46-34(54)21-42)19-26-13-9-6-10-14-26/h5-14,23-24,27-32,52H,15-22,42H2,1-4H3,(H2,43,53)(H2,44,55)(H,45,61)(H,46,54)(H,47,58)(H,48,57)(H,49,56)(H,50,59)(H,51,60)

InChI Key

GACIWVVFDFGCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

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